Lipophilicity: 7-Fluoro HCl Salt LogP 0.90 vs. Unsubstituted Parent LogP 0.40–0.86
The 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride has a measured/calculated LogP of 0.8971 (TPSA 21.26 Ų), placing it at the upper bound of the lipophilicity range for this scaffold class . The unsubstituted 3-oxa-9-azabicyclo[3.3.1]nonane free base reports LogP values of 0.40 (XLogP3) and 0.86 (ACD/LogP) . The 7-fluoro HCl salt therefore offers a small but consistent LogP increase of approximately 0.04–0.50 log units depending on the calculation method referenced. This modest increase in lipophilicity, combined with the electron-withdrawing effect of the 7-fluoro substituent, contributes to a physicochemical profile compatible with CNS drug design principles (LogP < 3, TPSA < 60 Ų).
| Evidence Dimension | Calculated/measured LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 0.8971; TPSA 21.26 Ų; Rotatable bonds 0; H-bond acceptors 2; H-bond donors 1 |
| Comparator Or Baseline | 3-Oxa-9-azabicyclo[3.3.1]nonane (CAS 280-99-9): XLogP3 0.40, ACD/LogP 0.86 |
| Quantified Difference | ΔLogP ≈ +0.04 to +0.50 (target minus unsubstituted parent, method-dependent) |
| Conditions | Computational predictions (XLogP3, ACD/LogP); TPSA calculated per standard fragment-based methods |
Why This Matters
Lipophilicity directly impacts blood-brain barrier permeability and CNS target engagement potential, and the 7-fluoro HCl salt occupies a LogP window that is distinct from the unsubstituted parent yet remains within CNS-favourable space.
